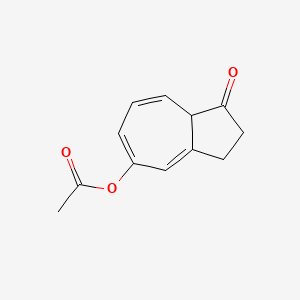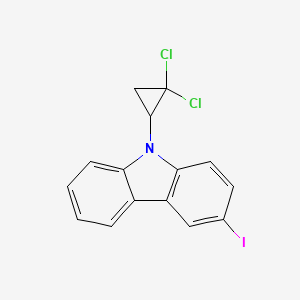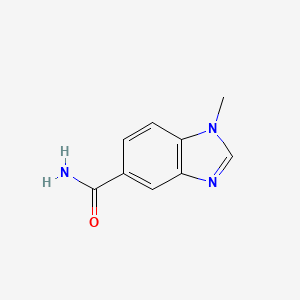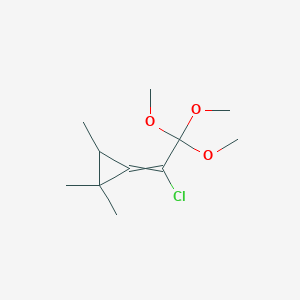![molecular formula C19H30N2O3 B14371016 Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate CAS No. 89805-28-7](/img/structure/B14371016.png)
Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Starting material: 5-bromopentyl phenyl ether
- Reagents: Sodium hydride, 4-aminopiperidine-1-carboxylate
- Conditions: Reflux, anhydrous solvent (e.g., tetrahydrofuran)
Industrial Production Methods
Industrial production of Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to control reaction parameters.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the ethyl ester group and the phenoxypentylamino side chain. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
-
Step 1: Synthesis of Piperidine Ring
- Starting material: 4-aminopiperidine
- Reagents: Ethyl chloroformate, base (e.g., triethylamine)
- Conditions: Room temperature, inert atmosphere
化学反応の分析
Types of Reactions
Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Sodium hydride in anhydrous tetrahydrofuran
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted piperidine derivatives
科学的研究の応用
Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-amino-1-piperidinecarboxylate: Similar structure but lacks the phenoxypentylamino side chain.
N-Phenyl-4-piperidinamine: Used in the synthesis of fentanyl analogs.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Another piperidinecarboxylate derivative with different substituents.
The uniqueness of this compound lies in its specific side chain, which imparts distinct chemical and biological properties.
特性
CAS番号 |
89805-28-7 |
|---|---|
分子式 |
C19H30N2O3 |
分子量 |
334.5 g/mol |
IUPAC名 |
ethyl 4-(5-phenoxypentylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H30N2O3/c1-2-23-19(22)21-14-11-17(12-15-21)20-13-7-4-8-16-24-18-9-5-3-6-10-18/h3,5-6,9-10,17,20H,2,4,7-8,11-16H2,1H3 |
InChIキー |
LZWDNTURGGGYET-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1CCC(CC1)NCCCCCOC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


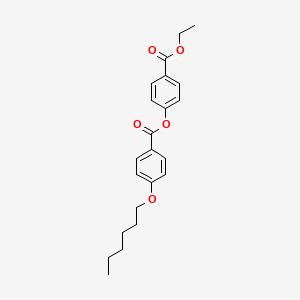
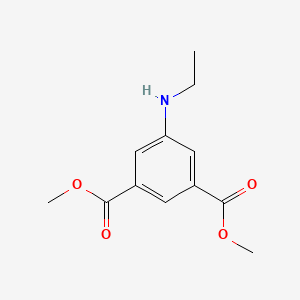
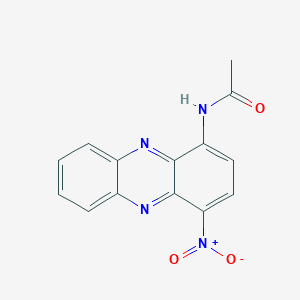
![5-{[(2-Ethylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14370958.png)
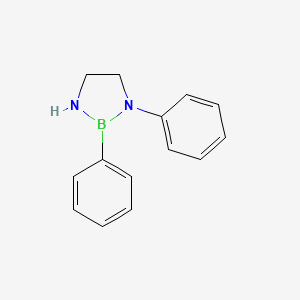
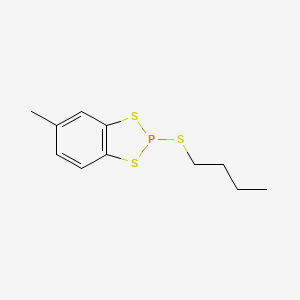
![3-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-N'-sulfamoylpropanimidamide](/img/structure/B14370990.png)
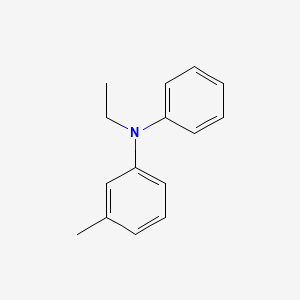
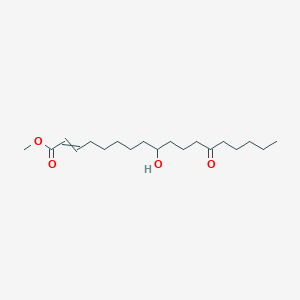
![4-Methylidene-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14371002.png)
